
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound with various scientific research applications. It is also known as Chromenone-2-carboxamide and has a molecular formula of C18H16N2O3. This compound has been synthesized in the laboratory and has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis Approaches : Research on related compounds includes the development of novel synthetic routes and chemical transformations. For instance, the synthesis of thiazolidin-4-ones based on chromen-yl acetic acids explores new chemical entities with potential biological activities, highlighting the versatility of coumarin derivatives in medicinal chemistry (Čačić et al., 2009). Another study reports on the oxidation reactivity of pyridin-yl acetamides, providing insights into the chemical behavior of such compounds under oxidative conditions (Pailloux et al., 2007).
Novel Synthetic Methodologies : The development of efficient methodologies for preparing chromen-yl and pyridin-yl derivatives, as seen in research aiming at antineoplastic screening, demonstrates innovative approaches to constructing complex molecules with significant yields (Lácová et al., 2018).
Biological Applications
Antibacterial and Anticancer Activities : Several studies have focused on the antibacterial and anticancer potentials of compounds structurally similar to "2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-ylmethyl)acetamide". For example, the evaluation of chromeno[4,3-b]pyridine derivatives for breast cancer through docking studies underlines the relevance of such compounds in the search for new therapeutic agents (Abd El Ghani et al., 2022). This is complemented by in vivo and in vitro studies investigating anti-inflammatory, antipyretic, and other pharmacological activities of related pyridone and chromenopyridone derivatives (Fayed et al., 2021).
properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-6-15-13(10-18(22)23-16(15)8-12)9-17(21)20-11-14-4-2-3-7-19-14/h2-8,10H,9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDBAXADRMMOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

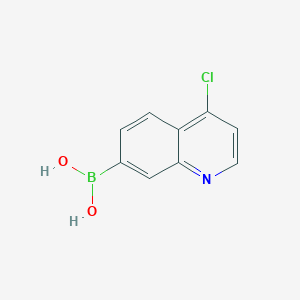
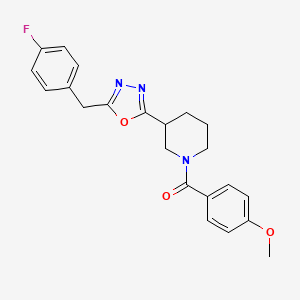
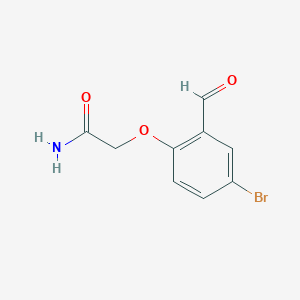

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
![(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2744994.png)
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)
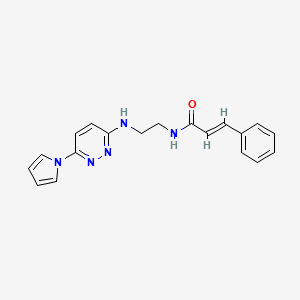
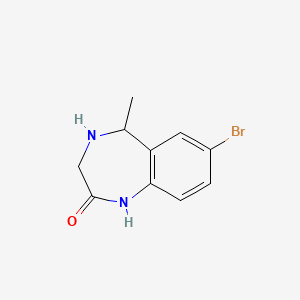

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)